molecular formula C5H9NO3 B3091183 4-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one CAS No. 1217272-20-2

4-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one

Cat. No.: B3091183
CAS No.: 1217272-20-2
M. Wt: 131.13 g/mol
InChI Key: UWUDQTYKCUFKDR-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one is a five-membered heterocyclic compound belonging to the oxazolidinone class. Its structure comprises a 1,3-oxazolidin-2-one core with a hydroxymethyl group at position 4 and a methyl group at position 3 (CAS: 132682-23-6) . The hydroxymethyl moiety enhances polarity and hydrogen-bonding capacity, making it distinct from simpler oxazolidinones. This compound is synthesized via methods involving protective group strategies for the hydroxymethyl functionality, as seen in related oxazolidinone syntheses .

Properties

IUPAC Name

4-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-6-4(2-7)3-9-5(6)8/h4,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUDQTYKCUFKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(COC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701268325
Record name 4-(Hydroxymethyl)-3-methyl-2-oxazolidinone
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Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217272-20-2
Record name 4-(Hydroxymethyl)-3-methyl-2-oxazolidinone
Source CAS Common Chemistry
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Record name 4-(Hydroxymethyl)-3-methyl-2-oxazolidinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one typically involves the reaction of glycidol with isocyanates in the presence of tetraarylphosphonium salts as catalysts. This reaction proceeds through the addition of glycidol to isocyanates followed by intramolecular cyclization . The reaction conditions are generally mild, and the use of neutral catalysis facilitates the process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of catalysts and reaction conditions can be optimized to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation , reducing agents for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups at the hydroxymethyl position.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one serves as an intermediate for creating more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Table 1: Common Reactions and Products

Reaction TypeDescriptionMajor Products
OxidationHydroxymethyl group oxidationAldehydes or carboxylic acids
ReductionReduction of the oxazolidinone ringAmino alcohols
SubstitutionNucleophilic substitution at hydroxymethyl positionVarious substituted oxazolidinones

Biology

The compound has been investigated for its biological activities , particularly its potential as an antibacterial agent due to structural similarities with linezolid, a known antibiotic. Studies indicate that it may inhibit bacterial protein synthesis by interacting with ribosomal RNA and proteins involved in translation processes . Furthermore, preliminary research suggests anti-inflammatory properties that warrant further exploration.

Case Study: Antibacterial Activity
A study examined the compound's effectiveness against various bacterial strains. Results showed significant inhibition of growth in Gram-positive bacteria, suggesting its potential role in developing new antimicrobial therapies.

Medicine

In medicinal chemistry, this compound is explored as a building block for drug development. Its ability to modify biological pathways makes it a candidate for designing novel pharmaceuticals targeting specific diseases .

Table 2: Potential Therapeutic Applications

Application AreaPotential Use
AntibioticsDevelopment of new antibacterial agents
Anti-inflammatoryResearch into treatments for inflammatory diseases

Industry

The compound finds utility in the industrial sector , particularly in producing polymers and resins. Its unique properties can enhance material characteristics such as durability and chemical resistance.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Oxazolidinones

Compound Molecular Formula Substituents (Position) Notable Features
4-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one C₅H₉NO₃ 3-Me, 4-CH₂OH High polarity, hydrogen-bond donor/acceptor
5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one C₅H₉NO₃ 3-Me, 5-CH₂OH Altered solubility due to substituent position
4-Methyl-1,3-oxazolidin-2-one C₄H₇NO₂ 4-Me Low melting point, limited hydrogen bonding
(S)-3-Isopropyl-5-(hydroxymethyl)-... C₇H₁₃NO₃ 3-isoPr, 5-CH₂OH Enhanced lipophilicity, MAO inhibition potential

Spectroscopic Data :

  • IR Spectroscopy : The target compound shows O-H stretches (3200–3550 cm⁻¹) and carbonyl vibrations (~1740 cm⁻¹) .
  • Crystallography : Crystal structures resolved via SHELX and ORTEP-3 reveal hydrogen-bonding networks involving the hydroxymethyl group, influencing packing efficiency .

Biological Activity

4-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one is a member of the oxazolidinone family, known for its significant biological activities, particularly in antimicrobial applications. Its molecular formula is C6H11NO3, and it features a unique structure that includes both hydroxymethyl and methyl groups. This compound has garnered attention due to its potential to inhibit bacterial protein synthesis, making it a candidate for further investigation in antimicrobial therapy.

The biological activity of this compound is primarily attributed to its interaction with bacterial ribosomes. The hydroxymethyl group allows for hydrogen bonding interactions that enhance its binding affinity to ribosomal RNA and proteins involved in translation processes. This mechanism is similar to that of linezolid, a well-known antibiotic in the same class, which also targets the bacterial ribosome to inhibit protein synthesis.

Biological Activity Overview

Research indicates that this compound exhibits notable antibacterial properties. It has been studied for its effectiveness against various Gram-positive bacteria, including strains resistant to traditional antibiotics. The compound's structural similarities to linezolid suggest it may possess comparable efficacy against resistant strains .

Antibacterial Efficacy

The compound has shown promising results in various studies:

  • Minimum Inhibitory Concentration (MIC) : In vitro studies have reported MIC values indicating effective inhibition against Staphylococcus aureus and Enterococcus faecalis .
  • Resistance Mechanisms : Investigations into resistance mechanisms highlight that small structural modifications can significantly impact the compound's ability to overcome efflux and permeation barriers in bacterial membranes .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to related compounds:

Compound NameMolecular FormulaKey Features
This compoundC6H11NO3Hydroxymethyl at position 4; potential antibacterial agent
LinezolidC16H20N2O4SFirst oxazolidinone antibiotic; targets bacterial ribosome
5-(Hydroxymethyl)-1,3-oxazolidin-2-oneC6H11NO3Hydroxymethyl at position 5; similar antibacterial properties

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Evaluation : A study demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that it could serve as a potential alternative for treating infections caused by resistant strains .
  • Synthesis and Structural Analysis : The synthesis of this oxazolidinone was achieved through various methods, highlighting its versatility in medicinal chemistry applications. Structural analysis confirmed the compound's unique conformation and hydrogen bonding capabilities which are crucial for its biological activity .
  • In Silico Studies : Computational docking studies have provided insights into the binding interactions of this compound with bacterial ribosomes. These studies suggest that modifications in the molecular structure can enhance binding affinity and potentially overcome resistance mechanisms observed in clinical settings .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 4-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one?

The synthesis typically involves functionalizing oxazolidinone precursors. A key approach includes:

  • Ring-opening of epoxides : Reacting 3-methyloxazolidin-2-one with hydroxymethylating agents (e.g., formaldehyde derivatives) under basic conditions.
  • Chiral auxiliary strategies : Modifying oxazolidinone scaffolds, as seen in fluorinated analogs (e.g., introducing hydroxymethyl groups via nucleophilic substitution) .
  • Coupling reactions : Utilizing Mitsunobu or Grignard reactions to append the hydroxymethyl group, followed by cyclization.
    Validation : Monitor intermediates via 1H^{1}\text{H}/13C^{13}\text{C} NMR and confirm regiochemistry via X-ray crystallography .

Basic: How is the stereochemical configuration of this compound confirmed experimentally?

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., SHELX programs for refinement) .
  • Optical rotation and CD spectroscopy : Compare experimental optical activity with computational predictions (e.g., DFT-based simulations).
  • NOESY NMR : Detect spatial proximity of the hydroxymethyl group to adjacent substituents to infer stereochemistry .

Advanced: What role does the hydroxymethyl group play in modulating stereoselectivity in asymmetric catalysis?

The hydroxymethyl group enhances hydrogen-bonding interactions with substrates, improving enantioselectivity in reactions like aldol additions or Michael reactions. For example:

  • Transition-state stabilization : The -CH2_2OH group interacts with carbonyl moieties, directing substrate orientation.
  • Solvent effects : Polar solvents amplify hydrogen-bonding, as observed in fluorinated oxazolidinone auxiliaries .
    Experimental design : Compare catalytic outcomes (e.g., ee%) of this compound with non-hydroxylated analogs .

Advanced: How can discrepancies between computational and experimental spectroscopic data (e.g., NMR, IR) be resolved?

  • Conformational analysis : Use molecular dynamics (MD) simulations to identify dominant conformers in solution, as static DFT models may miss dynamic effects.
  • Solvent correction : Apply implicit solvent models (e.g., PCM) to computational data to match experimental conditions .
  • Spectral averaging : Weight calculated NMR shifts by Boltzmann populations of conformers.
    Case study : For oxazolidinones, discrepancies in 13C^{13}\text{C} shifts >2 ppm warrant re-evaluation of computational parameters .

Advanced: What strategies are effective for analyzing thermal and hydrolytic stability of this compound?

  • Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures under inert atmospheres.
  • Accelerated stability studies : Expose the compound to elevated humidity (40°C/75% RH) and monitor degradation via HPLC-MS .
  • Kinetic profiling : Derive Arrhenius parameters for hydrolysis in buffered solutions (pH 1–13).
    Key finding : Hydroxymethyl-substituted oxazolidinones exhibit pH-dependent stability, with maximal stability near neutral pH .

Advanced: How can researchers investigate interactions between this compound and biological targets (e.g., enzymes)?

  • Surface plasmon resonance (SPR) : Quantify binding affinities (KDK_D) in real-time using immobilized targets.
  • Fluorescence quenching : Monitor changes in tryptophan emission upon ligand binding.
  • Molecular docking : Use AutoDock or Schrödinger to predict binding poses, guided by crystallographic data from related oxazolidinone-protein complexes .
    Example : Tedizolid analogs (structurally similar) bind bacterial ribosomes via hydrophobic and hydrogen-bond interactions .

Advanced: What analytical methods are suitable for detecting synthetic byproducts or impurities in this compound?

  • LC-HRMS : Identify trace impurities (<0.1%) with high mass accuracy.
  • 2D NMR (HSQC, HMBC) : Assign structures to unidentified peaks in 1H^{1}\text{H} NMR.
  • Ion chromatography : Detect inorganic residues (e.g., chloride from Mitsunobu reactions) .
    Quality control : Reference standards (e.g., bisoprolol impurities) validate method sensitivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one

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